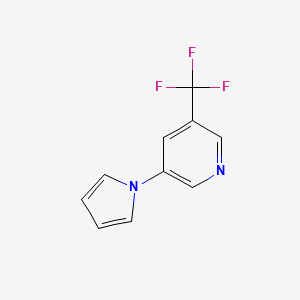

3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine

Description

Significance of Pyridine (B92270) and Pyrrole (B145914) Heterocycles in Organic and Medicinal Chemistry Research

Pyridine and pyrrole are among the most important and extensively studied heterocyclic compounds, forming the core of a vast number of natural products, pharmaceuticals, and agrochemicals. Their prevalence underscores their versatile chemical properties and their ability to interact with biological systems.

Pyridine , a six-membered aromatic ring containing one nitrogen atom, is a fundamental building block in drug discovery. The nitrogen atom imparts unique characteristics, such as basicity, the ability to form hydrogen bonds, and improved water solubility, which are often desirable in drug candidates. Pyridine rings are present in numerous approved drugs, demonstrating a wide range of biological activities including anticancer, antimicrobial, and antiviral properties. Their structural versatility allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their therapeutic effects.

Pyrrole , a five-membered aromatic heterocycle with one nitrogen atom, is another cornerstone of medicinal chemistry. This scaffold is a component of vital biological molecules, including heme (a component of hemoglobin) and chlorophyll. Pyrrole and its derivatives exhibit a broad spectrum of pharmacological activities, such as anti-inflammatory, antibacterial, antifungal, and antitumor effects. The pyrrole ring system is considered a "privileged scaffold" because its derivatives can bind to a wide range of biological targets with high affinity.

The combination of pyridine and pyrrole rings into a single molecule, as seen in pyrrolopyridines, often leads to compounds with enhanced or novel biological activities. This fusion of two important pharmacophores has been the subject of considerable research, leading to the development of agents for treating diseases of the nervous and immune systems, as well as antidiabetic and anticancer therapies nih.govmdpi.com.

Impact of Trifluoromethyl Substitution on Pyridine and Pyrrole Systems

The introduction of a trifluoromethyl (-CF3) group onto an aromatic or heteroaromatic ring is a widely used strategy in modern drug design to enhance the pharmacological profile of a molecule. The unique properties of the -CF3 group can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

The trifluoromethyl group is strongly electron-withdrawing, which can significantly alter the electronic properties of the pyridine or pyrrole ring it is attached to. This can affect the molecule's pKa, reactivity, and interaction with biological targets. One of the most significant benefits of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can increase the half-life and bioavailability of a drug.

Furthermore, the lipophilicity of a molecule is often increased by the addition of a trifluoromethyl group. This can improve its ability to cross cell membranes and reach its intended biological target. The strategic placement of a -CF3 group can also lead to more favorable interactions with protein binding pockets, thereby increasing the potency of the compound. Research has shown that trifluoromethyl-substituted pyridine and pyrrole derivatives are prevalent in many agrochemicals and pharmaceuticals, highlighting the importance of this functional group in developing new active ingredients nih.govresearchgate.netacs.orgresearchoutreach.org.

Overview of the 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine Molecular Scaffold in Contemporary Research

While extensive research exists on pyridine, pyrrole, and trifluoromethylated compounds individually, the specific molecular scaffold of this compound is a more specialized area of investigation. Publicly available research dedicated exclusively to this isomer is limited, suggesting it may be a novel or emerging area of study.

However, based on the well-documented properties of its constituent parts, this scaffold holds considerable potential. The combination of the pyrrole and pyridine rings provides a framework with proven biological relevance, while the trifluoromethyl group at the 5-position of the pyridine ring is expected to enhance metabolic stability and lipophilicity.

Research on structurally related isomers, such as 3-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridine, indicates that this class of compounds is of interest for applications in medicinal chemistry and materials science smolecule.com. Derivatives of trifluoromethyl-substituted pyrrolopyridines have been investigated for various therapeutic applications, including their potential as anticancer and antiviral agents nih.govmdpi.com. The unique electronic properties imparted by the fluorinated group make these compounds valuable as intermediates in the synthesis of more complex molecules and as building blocks for functional materials smolecule.com.

The future exploration of this compound and its derivatives will likely focus on synthesizing and screening these compounds for various biological activities, leveraging the established benefits of its core components.

Data Tables

Table 1: Properties of Constituent Moieties

| Moiety | Class | Key Properties in Medicinal Chemistry |

| Pyridine | 6-membered aromatic heterocycle | Basicity, hydrogen bond acceptor, improves solubility, versatile functionalization |

| Pyrrole | 5-membered aromatic heterocycle | Privileged scaffold, component of natural products, wide range of biological activities |

| Trifluoromethyl | Functional group | Increases metabolic stability, enhances lipophilicity, strong electron-withdrawing nature |

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrol-1-yl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-5-9(7-14-6-8)15-3-1-2-4-15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBJKVDSJFNVBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CN=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601245990 | |

| Record name | 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900019-80-9 | |

| Record name | 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900019-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Analysis for Structural and Mechanistic Elucidation of 3 1h Pyrrol 1 Yl 5 Trifluoromethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Dynamics

NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine by providing information on the chemical environment, connectivity, and spatial relationships of its constituent atoms.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the protons and carbons of the pyridine (B92270) and pyrrole (B145914) rings. The chemical shifts are significantly influenced by the electron-withdrawing nature of the trifluoromethyl (CF₃) group and the nitrogen atoms in both heterocyclic rings.

¹H NMR: The pyridine ring is expected to exhibit three signals in the aromatic region. The H-2 and H-6 protons, being ortho to the pyridine nitrogen, will appear most downfield. The strongly electron-withdrawing CF₃ group at the C-5 position will further deshield the adjacent H-4 and H-6 protons. The pyrrole ring protons typically appear as two multiplets, corresponding to the α-protons (H-2', H-5') and β-protons (H-3', H-4').

¹³C NMR: The ¹³C NMR spectrum will show signals for all nine carbon atoms in the molecule. The carbon atom of the CF₃ group will be identifiable by its quartet splitting due to coupling with the three fluorine atoms. The pyridine ring carbons (C-2, C-3, C-4, C-5, C-6) and pyrrole ring carbons (C-2', C-3', C-4', C-5') will have chemical shifts characteristic of N-heteroaromatic systems, with the C-5 carbon directly attached to the CF₃ group showing a significant downfield shift and coupling to fluorine.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 (Pyridine) | ~8.8 - 9.0 | d | Downfield due to proximity to pyridine N. |

| H-4 (Pyridine) | ~8.1 - 8.3 | t | Deshielded by adjacent CF₃ group. |

| H-6 (Pyridine) | ~8.9 - 9.1 | d | Deshielded by pyridine N and CF₃ group. |

| H-2', H-5' (Pyrrole) | ~7.2 - 7.4 | t | α-protons of the pyrrole ring. |

| H-3', H-4' (Pyrrole) | ~6.3 - 6.5 | t | β-protons of the pyrrole ring. |

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| C-2 (Pyridine) | ~148 - 150 | s | |

| C-3 (Pyridine) | ~135 - 137 | s | Attached to the pyrrole ring. |

| C-4 (Pyridine) | ~132 - 134 | q | Coupling to CF₃ group. |

| C-5 (Pyridine) | ~128 - 130 | q | Attached to the CF₃ group. |

| C-6 (Pyridine) | ~150 - 152 | s | |

| C-2', C-5' (Pyrrole) | ~120 - 122 | s | α-carbons of the pyrrole ring. |

| C-3', C-4' (Pyrrole) | ~110 - 112 | s | β-carbons of the pyrrole ring. |

| CF₃ | ~123 - 125 | q | Large ¹JCF coupling constant. |

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the trifluoromethyl group. For aromatic compounds, the chemical shift of the CF₃ group is indicative of the electronic environment of the ring. In a compound like 2-(4-(trifluoromethyl)phenyl)pyridine, the ¹⁹F NMR signal for the CF₃ group appears at approximately -62.6 ppm. A similar chemical shift in this range is expected for this compound, providing direct evidence for the presence and electronic status of the trifluoromethyl substituent. The signal will appear as a singlet, assuming no other fluorine atoms are present in the molecule.

To confirm the proposed structure and unambiguously assign all ¹H and ¹³C signals, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. It would confirm the connectivity of protons within the pyridine ring (H-2 to H-4, H-4 to H-6) and within the pyrrole ring (H-2'/5' to H-3'/4').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton (e.g., C-2 to H-2, C-4 to H-4, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between the two rings and the substituents. Key expected correlations would include the one between the pyrrole α-protons (H-2'/5') and the pyridine C-3, as well as correlations from the pyridine protons (H-4, H-6) to the CF₃ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help in determining the preferred conformation and rotational dynamics around the C-N bond connecting the two rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a molecular fingerprint by probing the characteristic vibrational modes of the functional groups and skeletal structures.

The IR and Raman spectra of this compound are expected to be rich in information, displaying characteristic bands for each molecular component.

Pyridine Ring: The pyridine ring exhibits several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹, and C=C and C=N ring stretching modes in the 1400-1600 cm⁻¹ region. Ring breathing modes typically appear around 1000 cm⁻¹.

Pyrrole Ring: The pyrrole moiety also shows C-H stretching vibrations above 3000 cm⁻¹. The C=C and C-N stretching vibrations of the pyrrole ring are found in the 1300-1550 cm⁻¹ range.

Trifluoromethyl Group (CF₃): The CF₃ group is known for its very strong and characteristic absorption bands in the IR spectrum. The symmetric and asymmetric C-F stretching vibrations typically occur in the 1100-1350 cm⁻¹ region. These bands are often the most intense in the spectrum, making them a clear diagnostic marker.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3100 - 3150 | C-H stretching | Pyridine & Pyrrole |

| 1550 - 1600 | C=C / C=N ring stretching | Pyridine |

| 1450 - 1550 | C=C / C-N ring stretching | Pyrrole |

| 1250 - 1350 | C-F asymmetric stretching | CF₃ |

| 1100 - 1200 | C-F symmetric stretching | CF₃ |

| 990 - 1030 | Ring breathing mode | Pyridine |

| 700 - 800 | C-H out-of-plane bending | Aromatic Rings |

To achieve a more precise assignment of the experimental IR and Raman spectra, quantum chemical calculations are employed. Density Functional Theory (DFT), often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), is a standard method for this purpose.

The process involves first optimizing the ground-state geometry of the molecule. Subsequently, a frequency calculation is performed on the optimized structure to yield the harmonic vibrational frequencies and their corresponding IR and Raman intensities. The calculated frequencies are systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are often scaled by an empirical factor to improve agreement with the experimental data. By comparing the scaled theoretical spectrum with the experimental one, a detailed and reliable assignment of each vibrational band to a specific molecular motion can be made, a process often aided by analyzing the Potential Energy Distribution (PED). This correlative approach is invaluable for distinguishing between complex overlapping vibrational modes.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₀H₇F₃N₂. The exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element.

The calculation, based on the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N), yields a precise theoretical value for the neutral molecule and its protonated form, [M+H]⁺, which is commonly observed in techniques like electrospray ionization (ESI).

| Element | Count | Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (H) | 7 | 1.007825 | 7.054775 |

| Fluorine (F) | 3 | 18.998403 | 56.995209 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Total Exact Mass [M] | 212.056132 | ||

| Protonated Mass [M+H]⁺ | 212.056132 + 1.007825 = 213.063957 |

This calculated exact mass serves as a critical parameter for confirming the identity of the synthesized compound in experimental settings, distinguishing it from other molecules with the same nominal mass.

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion (M⁺•), providing a unique fingerprint that reveals structural information. While specific experimental data for this compound is not publicly available, a plausible fragmentation pathway can be predicted based on the known behavior of its constituent moieties: a trifluoromethylpyridine group and a pyrrole ring.

The molecular ion peak would be expected at m/z 212. The primary fragmentation points would likely be the C-N bond linking the two heterocyclic rings and the C-C bond connecting the trifluoromethyl group to the pyridine ring.

Key Predicted Fragmentation Pathways:

Loss of the Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is susceptible to cleavage. Loss of a •CF₃ radical (mass 69) would result in a significant fragment ion at m/z 143. This is a common fragmentation pathway for trifluoromethyl-substituted heterocycles.

Cleavage of the Inter-ring C-N Bond:

Formation of the pyrrolyl cation ([C₄H₄N]⁺, m/z 66) or the trifluoromethylpyridine radical cation ([C₆H₄F₃N]⁺•, m/z 147).

Formation of the trifluoromethylpyridyl cation ([C₆H₃F₃N]⁺, m/z 146) and a pyrrole radical. The ion at m/z 147, corresponding to 3-(trifluoromethyl)pyridine, is a known species with its own characteristic fragmentation, including the loss of HCN (m/z 120) and HF (m/z 127).

Fragmentation of the Pyrrole Ring: The pyrrole ring itself can undergo fragmentation, typically through the loss of acetylene (B1199291) (C₂H₂) or HCN, leading to smaller fragment ions.

| m/z | Proposed Ion Structure | Origin |

|---|---|---|

| 212 | [C₁₀H₇F₃N₂]⁺• | Molecular Ion (M⁺•) |

| 147 | [C₆H₄F₃N]⁺• | Cleavage of inter-ring C-N bond |

| 143 | [C₁₀H₇N₂]⁺ | Loss of •CF₃ from M⁺• |

| 66 | [C₄H₄N]⁺ | Cleavage of inter-ring C-N bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and electronic structure.

The structure of this compound contains two aromatic heterocyclic rings, which act as chromophores. The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with these systems. Pyrrole exhibits a characteristic absorption band around 210 nm, with weaker absorptions at longer wavelengths. The pyridine ring also absorbs in the UV region.

When the two rings are conjugated through the C-N bond, the π-system is extended. This conjugation typically leads to a bathochromic (red) shift in the absorption maxima compared to the individual components. The electron-withdrawing trifluoromethyl group can further modulate the electronic structure and influence the position and intensity of the absorption bands. It is therefore anticipated that the primary π → π* transitions for this molecule would occur in the 250-350 nm range.

To gain a more profound understanding of the electronic properties, experimental UV-Vis spectra are often correlated with theoretical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules.

TD-DFT calculations can determine the energies of vertical electronic transitions from the ground state to various excited states. This allows for the assignment of specific absorption bands observed in the experimental spectrum to distinct electronic transitions, such as those between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, calculations would likely show that the HOMO is primarily localized on the electron-rich pyrrole ring, while the LUMO is concentrated on the electron-deficient trifluoromethylpyridine ring. The main absorption band would thus be assigned to a HOMO→LUMO transition, characterized as an intramolecular charge transfer (ICT) from the pyrrole moiety to the pyridine moiety. Such analyses have been successfully applied to understand the electronic nature of other pyrrole and pyridine derivatives.

X-ray Crystallography for Solid-State Structural Determination

While HRMS and UV-Vis spectroscopy provide crucial information, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular connectivity and conformation.

Although no public crystal structure for this compound is currently available, analysis of related N-pyridylpyrrole or substituted pyridine structures allows for a discussion of the key structural features that would be determined.

A crystallographic study would reveal:

Inter-ring Dihedral Angle: The torsion angle between the planes of the pyridine and pyrrole rings is a critical parameter. Significant twisting would interrupt π-conjugation between the rings, affecting the electronic properties observed in the UV-Vis spectrum.

Molecular Planarity: The planarity of the individual heterocyclic rings would be confirmed.

Bond Lengths and Angles: Precise measurements would reveal any distortions from ideal geometries, potentially indicating electronic effects from the trifluoromethyl group.

Intermolecular Interactions: The crystal packing would show how molecules interact in the solid state. Potential interactions could include π–π stacking between the aromatic rings or weak C-H···N or C-H···F hydrogen bonds, which govern the supramolecular architecture.

Single Crystal X-ray Diffraction Analysis of the Compound

Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in published scientific literature. Therefore, a data table detailing its crystallographic parameters cannot be provided at this time.

Conformational Analysis and Intermolecular Interactions in the Solid State

Due to the lack of single-crystal X-ray diffraction data, a definitive conformational analysis and a detailed description of the intermolecular interactions of this compound in the solid state cannot be presented. Such an analysis is contingent upon the experimental determination of the crystal structure, which would reveal the specific arrangement of molecules and the nature of non-covalent interactions, such as hydrogen bonding, π-π stacking, or van der Waals forces, that govern the crystal packing.

In Depth Computational and Theoretical Investigations of 3 1h Pyrrol 1 Yl 5 Trifluoromethyl Pyridine

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of molecules. By employing methods such as the B3LYP functional, researchers can accurately model and predict various molecular attributes, providing a deeper understanding of the compound's behavior at a quantum level.

Geometry Optimization and Energetic Stability Analysis

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. mdpi.com For 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the most energetically favorable conformation. The optimization is typically performed using a specific level of theory, such as B3LYP with a 6-311G++(d,p) basis set. mdpi.com

The resulting optimized structure provides crucial information about the molecule's steric and electronic environment. The energetic stability of the compound can be inferred from these calculations. A stable molecular structure is characterized by optimized bond parameters that reflect a minimum energy state. mdpi.com Computational studies on related nitrogen-rich heterocyclic compounds have shown that structural features can enhance thermal stability, a key factor in the development of robust materials. mdpi.com The optimized geometric parameters for the title compound, as predicted by DFT, define its stable conformation.

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-N (Pyridine-Pyrrole) | 1.43 Å |

| Bond Length | C-C (Pyridine-CF3) | 1.51 Å |

| Bond Length | C-F (average) | 1.34 Å |

| Bond Angle | C-N-C (Pyrrole) | 108.5° |

| Bond Angle | C-C-N (Pyridine) | 123.0° |

| Dihedral Angle | Pyrrole (B145914) Ring - Pyridine (B92270) Ring | ~35° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Indices)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. mdpi.comirjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These indices provide quantitative measures of the molecule's reactivity. irjweb.com For instance, chemical hardness signifies resistance to deformation of the electron cloud, with harder molecules generally being less reactive. irjweb.com

| Parameter | Symbol | Predicted Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | 5.65 |

| Electronegativity | χ | 4.025 |

| Chemical Hardness | η | 2.825 |

| Chemical Softness | S | 0.354 |

| Electrophilicity Index | ω | 2.86 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing different potential values. researchgate.net

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. nih.gov Green areas represent neutral or zero potential. nih.govresearchgate.net For this compound, the MEP map would likely show negative potential concentrated around the nitrogen atom of the pyridine ring and the highly electronegative fluorine atoms of the trifluoromethyl group. These sites represent the most probable locations for electrophilic interactions. Conversely, positive potential would be expected around the hydrogen atoms of the pyrrole and pyridine rings, marking them as potential sites for nucleophilic attack.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Hyperconjugation

In this compound, significant interactions are expected between the lone pair (n) orbitals of the nitrogen and fluorine atoms and the antibonding (π) orbitals of the aromatic rings. These n → π interactions result in intramolecular charge transfer, stabilizing the system. acadpubl.eu Additionally, π → π* interactions between the pyrrole and pyridine rings contribute to the delocalization of electron density across the molecular framework. This analysis helps to elucidate the electronic communication between the different functional groups and its effect on molecular stability.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π (Cpyr-Cpyr) | π* (Cpyr-Npyr) | 20.5 |

| π (Cpy-Cpy) | π* (Cpy-Npy) | 22.1 |

| LP(1) Npyr | π* (Cpy-Cpy) | 15.8 |

| LP(1) Npy | σ* (Cpy-Cpy) | 5.2 |

| LP(3) F | σ* (C-CCF3) | 4.1 |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts (δ) with a reasonable degree of accuracy. researchgate.netresearchgate.net These calculated spectra serve as a valuable reference for assigning signals in experimental spectra. researchgate.net

For this compound, theoretical chemical shifts can be calculated for each unique hydrogen and carbon atom. The presence of the electron-withdrawing trifluoromethyl group and the nitrogen atoms in the heterocyclic rings would significantly influence the electronic environment and thus the chemical shifts of nearby nuclei. Furthermore, spin-spin coupling constants (J-values), which describe the interaction between neighboring nuclei, can also be calculated. nih.govlibretexts.org These J-values provide information about the connectivity and spatial relationships of atoms within the molecule. libretexts.orgnih.gov Comparing the calculated and experimental NMR data is a robust method for structural verification. nih.gov

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| Pyridine C2 | 148.5 | Pyridine H2 | 8.90 |

| Pyridine C3 | 135.2 | Pyridine H4 | 8.25 |

| Pyridine C4 | 128.0 | Pyridine H6 | 9.10 |

| Pyridine C5 | 122.4 (q, JCF ≈ 34 Hz) | Pyrrole H2/H5 | 7.40 |

| Pyridine C6 | 145.1 | Pyrrole H3/H4 | 6.45 |

| CF3 | 124.0 (q, JCF ≈ 272 Hz) | ||

| Pyrrole C2/C5 | 121.3 | ||

| Pyrrole C3/C4 | 111.8 |

| Coupled Nuclei | Predicted J-value (Hz) |

|---|---|

| 3JH2(py)-H4(py) | ~0.5 |

| 4JH2(py)-H6(py) | ~2.5 |

| 3JH2(pyr)-H3(pyr) | ~2.6 |

| 3JH3(pyr)-H4(pyr) | ~3.4 |

Simulated IR and UV-Vis Spectra via TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) and excited state properties of molecules. mdpi.com This approach allows for the simulation of how a molecule, such as this compound, interacts with electromagnetic radiation, providing insights that are comparable to experimental spectroscopic data. researchgate.net

The simulation process begins with the optimization of the molecule's ground-state geometry using DFT methods, for instance, with the B3LYP functional and a 6-311+G(d,p) basis set. researchgate.net A vibrational frequency analysis is then performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. mdpi.com

For the UV-Vis spectrum, TD-DFT calculations are performed on the optimized geometry to determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax). These calculations can identify the nature of the electronic transitions, such as π → π* or n → π*, by analyzing the molecular orbitals involved. researchgate.net The inclusion of a solvent model, like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), is crucial for accurately simulating spectra in solution, as solvent polarity can significantly shift absorption bands. mdpi.comresearchgate.net

Similarly, the infrared (IR) spectrum can be simulated from the calculated harmonic vibrational frequencies. Each peak in the simulated IR spectrum corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. These simulations are invaluable for assigning peaks in experimentally obtained spectra.

Interactive Table: Simulated Spectral Data for this compound

| Spectral Type | Calculated Value | Assignment |

| IR Frequency | ~3100-3000 cm⁻¹ | Aromatic C-H Stretch (Pyridine, Pyrrole) |

| IR Frequency | ~1600-1550 cm⁻¹ | C=C/C=N Ring Stretching (Pyridine) |

| IR Frequency | ~1350-1300 cm⁻¹ | C-N Stretching |

| IR Frequency | ~1150-1100 cm⁻¹ | Symmetric C-F Stretch (CF₃) |

| UV-Vis λmax | ~270 nm | π → π* transition (Pyridine/Pyrrole rings) |

| UV-Vis λmax | ~220 nm | π → π* transition |

Note: The data in this table is hypothetical and illustrative, based on typical values for similar heterocyclic compounds. Specific experimental or higher-level computational data for this exact molecule is required for definitive assignments.

Computational Mechanistic Studies of Reactions Involving the Compound

Computational chemistry provides indispensable tools for exploring the mechanisms of chemical reactions at a molecular level. mdpi.comrsc.org For a molecule like this compound, these studies can elucidate reaction pathways, explain observed product distributions, and predict reactivity.

Transition State Localization and Reaction Pathway Elucidation

A primary goal of mechanistic studies is to map the potential energy surface (PES) of a reaction, which involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction.

Using DFT methods, transition states can be located and optimized. A key characteristic of a true transition state structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate connecting reactants and products. researchgate.net The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for determining the reaction rate. By connecting the reactants, transition state, and products through Intrinsic Reaction Coordinate (IRC) calculations, the entire reaction pathway can be elucidated. For N-aryl pyrroles, these methods can be used to study reactions like electrophilic aromatic substitution, exploring the energetic favorability of substitution at different positions on the pyrrole ring. researchgate.netresearchgate.net

Interactive Table: Hypothetical Activation Energy for Electrophilic Bromination

| Reaction Step | Transition State Imaginary Frequency | Calculated Activation Energy (Ea) |

| Electrophilic attack at C2 of pyrrole | -350 cm⁻¹ | 18 kcal/mol |

| Electrophilic attack at C3 of pyrrole | -375 cm⁻¹ | 25 kcal/mol |

Note: Data is illustrative. The lower activation energy for C2 attack suggests it is the kinetically favored pathway.

Prediction of Regioselectivity and Stereoselectivity

Regioselectivity, the preference for reaction at one position over another, is a common challenge in the synthesis of substituted heterocycles. rsc.org Computational models are highly effective at predicting these outcomes. chemrxiv.orgbeilstein-journals.org For this compound, a key question might be the site of electrophilic attack on the electron-rich pyrrole ring.

By calculating the activation energies for all possible reaction pathways, the kinetically preferred product can be identified. mdpi.com The pathway with the lowest energy transition state will be the fastest and thus yield the major product. beilstein-journals.org For example, in an electrophilic substitution reaction, computational analysis can determine whether the attack is more likely to occur at the C2 (alpha) or C3 (beta) position of the pyrrole ring. acs.org This prediction is based on the relative stability of the transition states leading to the different regioisomers. Machine learning models are also emerging as powerful tools for predicting regioselectivity in complex organic reactions. rsc.orgoptibrium.com

Role of Solvation Models in Reaction Dynamics

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. researchgate.netarxiv.org Computational solvation models are therefore essential for accurately simulating reaction dynamics in the condensed phase. These models can be broadly categorized as implicit or explicit.

Implicit models, such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and often provides a good approximation of bulk solvent effects on the energies of stationary points (reactants, products, and transition states) on the PES.

Explicit models involve including a specific number of individual solvent molecules in the calculation. While computationally more demanding, this method can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. The choice of model depends on the specific reaction, but including solvation is critical for obtaining results that are relevant to real-world experimental conditions. dntb.gov.ua

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and drug design. pharmacareerinsider.com QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org This is achieved by calculating numerical values, known as molecular descriptors, that quantify various aspects of a molecule's physicochemical properties. ucsb.eduwiley.com

Calculation of Physicochemical Descriptors for Research Purposes

For a compound like this compound, a wide range of molecular descriptors can be calculated using specialized software to build potential QSAR models or to guide compound design. ucl.ac.uknih.gov These descriptors can be grouped into several categories:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight (MW), atom counts, and bond counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Quantum Chemical Descriptors: Calculated using methods like DFT, these include electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. ucsb.edu The HOMO-LUMO gap is often related to the molecule's reactivity and stability.

Physicochemical Descriptors: These relate to properties like lipophilicity (e.g., LogP), water solubility, and polar surface area (PSA), which are crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. cambridgemedchemconsulting.comnih.gov

These calculated descriptors serve as the independent variables in developing a QSAR equation, which can then be used to predict the activity of new, unsynthesized analogs for research purposes. researchgate.netkaggle.com

Interactive Table: Calculated Physicochemical Descriptors for this compound

| Descriptor | Abbreviation | Hypothetical Value | Relevance in Research |

| Molecular Weight | MW | 212.17 g/mol | Size, diffusion properties |

| Partition Coefficient | LogP | 2.85 | Lipophilicity, membrane permeability |

| Topological Polar Surface Area | TPSA | 28.7 Ų | Hydrogen bonding potential, permeability |

| Hydrogen Bond Donors | HBD | 0 | Intermolecular interactions |

| Hydrogen Bond Acceptors | HBA | 2 (N atoms) | Intermolecular interactions |

| HOMO Energy | E(HOMO) | -6.5 eV | Electron-donating ability, reactivity |

| LUMO Energy | E(LUMO) | -1.2 eV | Electron-accepting ability, reactivity |

Note: The values presented are estimations for illustrative purposes and may vary depending on the calculation method.

Theoretical Frameworks for Predicting Molecular Behavior

The molecular behavior of this compound, a complex heterocyclic compound, is extensively studied using a variety of computational and theoretical frameworks. These methods provide profound insights into the molecule's electronic structure, stability, and reactivity, which are crucial for understanding its potential applications. The primary theoretical approaches employed include Density Functional Theory (DFT), molecular orbital analysis, and vibrational analysis.

Density Functional Theory (DFT)

DFT has become a cornerstone in quantum chemistry for predicting the electronic structure of molecules. aip.org This method is favored for its balance of accuracy and computational efficiency, making it suitable for molecules of this size. aip.org DFT calculations are typically performed to optimize the molecular geometry, determine electronic properties, and predict spectroscopic behavior.

Molecular Orbital and Electronic Properties Analysis

The electronic characteristics of a molecule are fundamental to its reactivity and interactions. Key parameters derived from computational studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP).

The HOMO energy is indicative of a molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. rdd.edu.iq For the analogous compound, 2-amino-3-chloro-5-trifluoromethyl pyridine, the calculated HOMO energy is -6.7175 eV and the LUMO energy is -1.5243 eV, resulting in a significant energy gap. aip.org This suggests a high degree of kinetic stability for this class of compounds. aip.org

Mulliken charge analysis provides insight into the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. aip.orgresearchgate.net In trifluoromethyl-substituted pyridines, the fluorine atoms, due to their high electronegativity, typically carry a partial negative charge, influencing the molecule's dipole moment and intermolecular interactions. aip.orgmdpi.com The trifluoromethyl group is known to be a strong electron-withdrawing group, which significantly impacts the electronic properties of the pyridine ring. mdpi.com

The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting regions prone to electrophilic and nucleophilic attack. These maps are invaluable for predicting how the molecule will interact with other chemical species.

Interactive Data Table: Calculated Electronic Properties of a Related Trifluoromethylpyridine Derivative

| Property | Value |

| HOMO Energy | -6.7175 eV |

| LUMO Energy | -1.5243 eV |

| Ionization Energy (I) | 6.7175 eV |

| Electron Affinity (A) | 1.5243 eV |

Data obtained for the analogous compound 2-amino-3-chloro-5-trifluoromethyl pyridine using DFT/B3LYP/cc-pVQZ basis set. aip.org

Vibrational Analysis

Theoretical vibrational analysis, performed using DFT methods, is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. aip.org By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. aip.org This analysis is crucial for confirming the molecular structure and understanding the bonding within the molecule.

For pyridine and its derivatives, characteristic vibrational modes include C-H stretching, C-C and C-N ring stretching, and various in-plane and out-of-plane bending vibrations. core.ac.ukrsc.orgresearchgate.netcdnsciencepub.com The presence of the trifluoromethyl and pyrrole substituents introduces additional vibrational modes, such as C-F stretching and bending, and vibrations associated with the pyrrole ring. The calculated vibrational frequencies for related pyridine compounds have shown excellent agreement with experimental data, validating the computational approach. aip.org

Interactive Data Table: Selected Calculated Vibrational Frequencies of a Related Trifluoromethylpyridine Derivative

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretching | 3450 |

| C-H Stretching (Pyridine Ring) | 3050-3150 |

| C-F Stretching | 1100-1300 |

| C-N Stretching (Pyridine Ring) | 1300-1400 |

| Ring Breathing | ~1000 |

Approximate ranges based on DFT calculations for 2-amino-3-chloro-5-trifluoromethyl pyridine and general pyridine derivatives. aip.orgresearchgate.net

Reactivity Profiles and Mechanistic Investigations of 3 1h Pyrrol 1 Yl 5 Trifluoromethyl Pyridine

Electrophilic Aromatic Substitution on Pyrrole (B145914) and Pyridine (B92270) Moieties

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. However, the reactivity of the two heterocyclic rings in 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine towards electrophiles is vastly different. The pyrrole ring is highly activated towards electrophilic attack, whereas the pyridine ring is strongly deactivated. wikipedia.org

The directing effects of the substituents on both rings determine the position of electrophilic attack. The lone pair of electrons on the pyrrole nitrogen atom is delocalized into the ring, making it a π-excessive system that is significantly more reactive than benzene. wikipedia.orglibretexts.org In contrast, the nitrogen atom in the pyridine ring is more electronegative than carbon and withdraws electron density, deactivating the ring towards electrophiles. uoanbar.edu.iqquora.com

Pyrrole Moiety: The pyrrole ring is the primary site for electrophilic substitution. The N-substituent (the trifluoromethyl-substituted pyridine ring) has a deactivating effect, but the inherent high reactivity of pyrrole ensures it remains the favored location for reaction. Attack by an electrophile occurs preferentially at the α-positions (C2 and C5) because the resulting carbocation intermediate is stabilized by a greater number of resonance structures compared to attack at the β-positions (C3 and C4). onlineorganicchemistrytutor.comaklectures.com

Pyridine Moiety: The pyridine ring is severely deactivated towards electrophilic substitution due to two factors: the electron-withdrawing nature of the ring nitrogen and the powerful inductive effect of the trifluoromethyl group. uoanbar.edu.iqquimicaorganica.org Electrophilic attack on pyridine itself requires harsh conditions and proceeds at the C3 position to avoid placing a positive charge on the electronegative nitrogen atom in the resonance structures of the intermediate. quora.comquimicaorganica.org In this specific molecule, the presence of the strongly deactivating -CF3 group further disfavors any electrophilic attack on the pyridine ring.

| Ring Moiety | Substituent(s) | Electronic Effect | Reactivity toward SEAr | Predicted Site of Attack |

|---|---|---|---|---|

| Pyrrole | Pyridine-3-yl group | Electron-withdrawing (-I) | Activated (relative to pyridine) | C2 and C5 (α-positions) |

| Pyridine | 1H-pyrrol-1-yl group | Electron-donating (+R) > Electron-withdrawing (-I) | Strongly Deactivated | Reaction highly unlikely |

| Pyridine | Trifluoromethyl (-CF3) group | Strongly electron-withdrawing (-I, -R) |

The trifluoromethyl (-CF3) group is one of the strongest electron-withdrawing groups used in organic chemistry. jst.go.jp Its influence on the reactivity of the pyridine ring is profound.

Inductive Effect (-I): Due to the high electronegativity of fluorine atoms, the -CF3 group exerts a powerful negative inductive effect, pulling electron density away from the pyridine ring through the sigma bond framework.

Resonance Effect (-R): The -CF3 group also deactivates the ring by a resonance effect, often referred to as "inverse hyperconjugation."

This substantial withdrawal of electron density significantly raises the activation energy for the formation of the cationic intermediate (the sigma complex) required in electrophilic substitution, rendering the pyridine ring in this compound essentially inert to this class of reactions under standard conditions. uoanbar.edu.iq

Nucleophilic Aromatic Substitution on the Pyridine Ring

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring, especially when substituted with electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution (SNAr).

The trifluoromethyl group is a strong activating group for nucleophilic aromatic substitution. jst.go.jpnih.gov Its powerful electron-withdrawing properties facilitate nucleophilic attack by:

Lowering Electron Density: It reduces the electron density on the pyridine ring carbons, making them more electrophilic and susceptible to attack by nucleophiles.

Stabilizing the Meisenheimer Complex: It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance and induction. This stabilization of the intermediate lowers the transition state energy and accelerates the reaction rate. libretexts.org

The presence of the -CF3 group at the C5 position makes the pyridine ring of the title compound a prime candidate for SNAr reactions, assuming a suitable leaving group is present or under conditions that allow for hydride displacement.

Nucleophilic attack on substituted pyridines generally occurs at the positions ortho or para to the electron-withdrawing group, as the negative charge of the Meisenheimer complex can be delocalized onto the substituent. libretexts.org In this compound, the -CF3 group at C5 activates the following positions towards nucleophilic attack:

C4 and C6 (ortho positions): These positions are strongly activated. Attack at C4 or C6 allows the negative charge of the intermediate to be delocalized directly onto the carbon bearing the trifluoromethyl group, providing significant stabilization.

C2 (para position): This position is also activated, as the negative charge can be delocalized onto the pyridine nitrogen atom, which is an established stabilizing factor in SNAr reactions on pyridine rings. uoanbar.edu.iq

Recent research has highlighted methods for achieving position-selective trifluoromethylation of pyridines via nucleophilic pathways, underscoring the powerful directing effects of substituents and reaction conditions. chemistryviews.orgresearchgate.net For the title compound, the relative reactivity would depend on the specific nucleophile and reaction conditions, but the C4 and C6 positions are the most likely sites of attack.

| Position of Attack | Relation to -CF3 Group | Activation Level | Reason for Activation/Stabilization of Intermediate |

|---|---|---|---|

| C2 | para | Activated | Negative charge delocalized onto the ring nitrogen. |

| C4 | ortho | Strongly Activated | Negative charge stabilized by the adjacent -CF3 group. |

| C6 | ortho | Strongly Activated | Negative charge stabilized by the adjacent -CF3 group. |

Reactions Involving the Nitrogen Atoms of Pyrrole and Pyridine

The nitrogen atoms in the pyrrole and pyridine rings exhibit fundamentally different chemical properties due to the distinct roles their lone pairs of electrons play in the aromatic systems. fiveable.mepressbooks.pub

Pyridine Nitrogen: The lone pair on the pyridine nitrogen resides in an sp2 hybrid orbital in the plane of the ring and is not part of the aromatic π-system. pressbooks.pub Consequently, this nitrogen is basic and nucleophilic. It readily undergoes protonation in acidic media and can be alkylated or coordinated to Lewis acids. This basicity, however, contributes to the deactivation of the ring towards electrophilic substitution, as protonation creates a positively charged pyridinium (B92312) ion that strongly repels electrophiles. uoanbar.edu.iq

Pyrrole Nitrogen: The lone pair on the pyrrole nitrogen is an integral part of the 6π electron aromatic system. libretexts.orgfiveable.me Donation of this lone pair to the ring makes the nitrogen atom electron-deficient, and therefore, it is essentially non-basic and non-nucleophilic. libretexts.org Protonation of the pyrrole nitrogen is energetically unfavorable as it would disrupt the aromaticity of the ring. Therefore, reactions involving electrophilic attack at nitrogen will selectively occur on the pyridine moiety.

Coordination Chemistry with Metal Centers

As a heterocyclic ligand, this compound possesses multiple potential coordination sites. The primary site for metal binding is the lone pair of electrons on the pyridine nitrogen atom. Pyridine and its derivatives are classic ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org These complexes can adopt various geometries, including octahedral and square planar, depending on the metal ion and other ligands present. wikipedia.orgacs.org

The electronic properties of the pyridine ligand are crucial in determining the stability and reactivity of the resulting metal complex. The presence of the trifluoromethyl (-CF3) group at the 5-position significantly influences the coordination behavior. The -CF3 group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms. mdpi.comnih.gov This inductive effect reduces the electron density on the pyridine ring and, consequently, diminishes the Lewis basicity of the pyridine nitrogen. nih.gov This makes this compound a weaker σ-donor compared to unsubstituted pyridine.

While the pyrrole nitrogen also has a lone pair, it is generally a poor ligand for metal centers because its lone pair is delocalized as part of the aromatic π-system. wikipedia.org However, pyrrolide-based ligands, where the pyrrole is deprotonated, can act as effective donors in organometallic chemistry. researchgate.net In the case of this compound, coordination typically occurs exclusively through the pyridine nitrogen, with the pyrrole and trifluoromethyl groups serving to modulate the electronic properties of the ligand.

The coordination of ligands containing both pyrrolide and pyridine donors to various transition metals has been explored, revealing that these ligands can exhibit variable and sometimes hemilabile coordination modes, where one of the donor groups (typically a pyridine arm) can dissociate and re-associate. researchgate.netacs.org For this compound, it is expected to act as a monodentate ligand via the pyridine nitrogen. The table below summarizes the expected coordination behavior with representative metal centers.

| Metal Center | Expected Geometry | Bonding Characteristics |

| Pd(II) | Square Planar | Forms stable complexes, useful in cross-coupling catalysis. The electron-deficient ligand can enhance catalyst stability. acs.org |

| Cu(II) | Trigonal Bipyramidal / Square Planar | Coordination via the pyridine nitrogen is expected, similar to other pyridyl-quinoxaline ligands. nih.gov |

| Yb(III) | Distorted Polyhedra | Lanthanide coordination is possible, often in a bidentate fashion if another donor is present, but monodentate coordination is expected here. nih.gov |

| Zn(II) | Tetrahedral | Forms stable complexes, often used to study fluorescence properties in coordination polymers. rsc.org |

Protonation and Acid-Base Behavior Studies

The acid-base properties of this compound are centered on the basicity of the pyridine nitrogen atom. The pKa of the conjugate acid of pyridine is approximately 5.25. wikipedia.org This value is significantly influenced by substituents on the ring.

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I effect), which destabilizes the positive charge in the corresponding pyridinium ion. researchgate.net This effect significantly reduces the basicity of the pyridine nitrogen, leading to a lower pKa value compared to unsubstituted pyridine. researchgate.net Studies on related trifluoromethyl-substituted aromatic compounds confirm that the -CF3 group substantially increases the acidity of nearby functional groups. nih.gov Therefore, this compound is expected to be a significantly weaker base than pyridine.

The protonation equilibrium can be represented as follows:

C₄H₃N(CF₃)(C₄H₄N) + H₂O ⇌ [C₄H₃NH(CF₃)(C₄H₄N)]⁺ + OH⁻

Due to the low basicity, the compound will exist predominantly in its neutral form unless exposed to strong acidic conditions.

| Compound | Substituent at 5-position | Expected pKa of Conjugate Acid | Primary Electronic Effect |

| Pyridine | -H | ~5.25 | Reference |

| 3-(1H-pyrrol-1-yl)-5-methylpyridine | -CH₃ (electron-donating) | > 5.25 | +I (Inductive) |

| This compound | -CF₃ (electron-withdrawing) | < 5.25 | -I (Inductive) researchgate.net |

Ring Transformation and Rearrangement Reactions

Pyridine-to-Pyrrole Rearrangements

The conversion of a pyridine ring into a pyrrole ring is a rare and mechanistically complex transformation. researchgate.net Such rearrangements typically require significant energy input, often through photochemical activation. arkat-usa.org The irradiation of pyridines can lead to valence isomers like Dewar-pyridines or azaprismanes, which can then rearrange to form substituted pyridines. arkat-usa.orgresearchgate.net While these processes lead to transposition of ring atoms, a direct contraction to a five-membered pyrrole ring is not a common pathway.

One proposed, though infrequent, mechanism for pyridine-to-pyrrole conversion involves the opening of the pyridine ring to form a Zincke aldehyde intermediate, which could then undergo further rearrangement to produce a pyrrole. researchgate.net However, this typically occurs under specific conditions, such as hydrothermal reactions.

Photochemical skeletal editing has emerged as a strategy for transforming pyridines into other heterocycles, such as pyrazoles, but a direct, high-yielding conversion to a pyrrole from a simple substituted pyridine like the title compound has not been established. synthesisspotlight.com The stability of the aromatic pyridine ring presents a significant barrier to this type of ring contraction.

Intramolecular Cyclization Pathways

The structure of this compound offers several possibilities for intramolecular cyclization, particularly through reactions involving the N-arylpyrrole moiety. Such cyclizations are valuable for synthesizing fused heterocyclic systems.

One potential pathway involves a radical-mediated cyclization. Photoredox catalysis can be used to generate a radical on the pyrrole or an appended group, which could then attack the pyridine ring. nih.gov Trifluoromethylation-triggered cyclizations are a known strategy for creating complex heterocycles, where the addition of a CF3 radical initiates a cascade cyclization. researchgate.netmdpi.com For example, a radical generated on the pyrrole ring could potentially attack the C4 or C6 position of the pyridine ring, leading to a fused dihydropyrido[3,2-b]pyrrole or dihydropyrido[3,4-b]pyrrole system, respectively, followed by aromatization.

Lewis acid-catalyzed intramolecular reactions of N-aryl pyrroles are also known, often proceeding through a 1,5-hydride shift mechanism to achieve cyclization and aromatization. rsc.org Another possibility is an electrophilic cyclization, where under strongly acidic conditions, the pyrrole ring could attack the protonated and activated pyridine ring, although this is less common due to the deactivating effect of the pyridinium cation.

| Cyclization Type | Conditions | Plausible Product |

| Photoredox Radical Cascade | Visible light, photocatalyst, radical initiator | Fused dihydropyrido[b]pyrrole derivatives nih.govresearchgate.net |

| Lewis Acid-Catalyzed | Lewis acid (e.g., Sc(OTf)₃) | Fused pyrido[b]pyrrolium species rsc.org |

| Electrophilic Aromatic Substitution | Strong acid (e.g., PPA, H₂SO₄) | Fused pyrido[b]pyrrolium species (less likely) |

Exploration of Novel Reaction Pathways and Catalytic Cycles

Ligand Effects in Transition Metal Catalysis Involving the Compound

In transition metal catalysis, ligands play a pivotal role in modulating the activity, selectivity, and stability of the metal center. This compound, when used as a ligand, would primarily influence the catalyst through its electronic properties.

The key features of this ligand are:

Strong σ-Donation: Like other N-heterocyclic ligands, the pyridine nitrogen is a strong σ-donor, which helps to form a stable metal-ligand bond. acs.org This is often compared to N-heterocyclic carbenes (NHCs), which are also strong σ-donors and form robust metal complexes. researchgate.netwikipedia.org

Strong Inductive Electron Withdrawal: The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in ligand design. nih.gov This effect significantly reduces the electron density at the metal center.

Minimal π-Acceptor Ability: Pyridine itself is considered a weak π-acceptor. wikipedia.org The electronic nature of the substituents does not substantially alter this characteristic.

The combination of a stable σ-framework and strong electron withdrawal makes this ligand particularly interesting for catalytic applications where an electron-deficient metal center is desirable. For instance, in oxidative addition steps common in cross-coupling reactions (e.g., Suzuki, Heck), a more electrophilic metal center can facilitate the reaction with the organic halide. acs.org Furthermore, the strong metal-ligand bond imparted by the pyridyl nitrogen can enhance catalyst stability and prevent decomposition, potentially leading to higher turnover numbers.

The impact of electron-withdrawing groups on pyridine ligands has been shown to directly influence catalytic activity. In iron-catalyzed C-C coupling reactions, pyridinophane ligands functionalized with electron-withdrawing groups at the 4-position led to higher product yields compared to those with electron-donating groups. nih.gov This suggests that this compound would be an effective ligand for promoting reactions that benefit from an electron-poor, yet stable, catalytic center.

| Catalytic Property | Effect of this compound Ligand |

| Catalyst Stability | High; strong M-N σ-bond enhances robustness. acs.org |

| Metal Center Electron Density | Low; the -CF₃ group is strongly electron-withdrawing. nih.govnih.gov |

| Oxidative Addition Rate | Potentially increased due to a more electrophilic metal center. |

| Reductive Elimination Rate | Potentially decreased, as this step is often favored by electron-rich metal centers. |

Oxidation and Reduction Processes of the Heterocyclic System

Detailed experimental studies specifically investigating the oxidation and reduction processes of this compound are not extensively documented in publicly available literature. However, the reactivity of this heterocyclic system can be predicted based on the distinct electronic properties of its constituent pyrrole and trifluoromethyl-substituted pyridine rings. The electron-rich nature of the pyrrole ring and the electron-deficient character of the pyridine ring, caused by the potent electron-withdrawing trifluoromethyl group, suggest that these two moieties will exhibit different behaviors under oxidative and reductive conditions.

Oxidation Processes

The pyrrole ring is generally susceptible to oxidation due to its high electron density. In contrast, the pyridine ring, particularly when substituted with a strong electron-withdrawing group like trifluoromethyl, is relatively resistant to oxidation.

Potential oxidation reactions would likely target the pyrrole moiety first. Treatment with common oxidizing agents could lead to several products, depending on the reaction conditions. For instance, mild oxidation might result in the formation of hydroxylated derivatives or pyrrolin-2-ones. More aggressive oxidation could lead to the cleavage of the pyrrole ring.

N-oxidation of the pyridine nitrogen is another possibility, although the electron-withdrawing effect of the trifluoromethyl group would make this process more difficult compared to unsubstituted pyridine.

Interactive Data Table: Predicted Oxidation Reactions

| Oxidizing Agent | Potential Product(s) | Remarks |

| Peroxy acids (e.g., m-CPBA) | This compound N-oxide | Oxidation at the pyridine nitrogen. The electron-withdrawing CF3 group may hinder this reaction. |

| Mild oxidants (e.g., H2O2) | 1-(5-(Trifluoromethyl)pyridin-3-yl)-1H-pyrrol-2(5H)-one | Oxidation of the pyrrole ring. |

| Strong oxidants (e.g., KMnO4) | Ring-opened products | Cleavage of the pyrrole ring is likely under harsh conditions. |

Reduction Processes

The reduction of this compound is expected to occur primarily on the electron-deficient pyridine ring. The trifluoromethyl group significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and reduction.

Catalytic hydrogenation or reduction with hydride reagents would likely reduce the pyridine ring to the corresponding piperidine (B6355638) derivative. The specific outcome, such as the formation of dihydropyridine, tetrahydropyridine, or the fully saturated piperidine, would depend on the choice of reducing agent and the reaction conditions. The pyrrole ring is generally more resistant to reduction than the pyridine ring.

Interactive Data Table: Predicted Reduction Reactions

| Reducing Agent | Potential Product(s) | Remarks |

| Catalytic Hydrogenation (e.g., H2/Pd) | 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)piperidine | Complete reduction of the pyridine ring. |

| Hydride Reagents (e.g., NaBH4) | 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1,2,3,6-tetrahydropyridine | Partial reduction of the pyridine ring. |

| Dissolving Metal Reduction (e.g., Na/NH3) | Potential for partial reduction of the pyridine ring. | Reaction conditions would need to be carefully controlled. |

Mechanistic Investigations

Formal mechanistic studies on the oxidation and reduction of this compound are not available. However, based on the general principles of heterocyclic chemistry, the following mechanisms can be proposed.

Oxidation of the pyrrole ring would likely proceed through an electrophilic attack by the oxidizing agent on the electron-rich pyrrole. This could involve the formation of an epoxide intermediate, followed by rearrangement to form a pyrrolinone, or further oxidation leading to ring opening.

The reduction of the pyridine ring by catalytic hydrogenation would involve the adsorption of the molecule onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. Reduction by hydride reagents would proceed via the nucleophilic addition of a hydride ion to the carbon atoms of the pyridine ring, which are rendered electrophilic by the trifluoromethyl group.

Advanced Research Applications and Future Perspectives on 3 1h Pyrrol 1 Yl 5 Trifluoromethyl Pyridine

Role as a Versatile Building Block in Complex Organic Synthesis

The structural characteristics of 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine make it a valuable building block in the field of complex organic synthesis. The presence of both an electron-deficient pyridine (B92270) ring, further deactivated by the electron-withdrawing trifluoromethyl group, and an electron-rich pyrrole (B145914) ring, offers multiple reactive sites for a variety of chemical transformations.

Synthesis of Fused Heterocyclic Systems

The pyrrole and pyridine rings within this compound serve as precursors for the construction of more complex, fused heterocyclic systems. Such fused structures are of great interest in medicinal chemistry and materials science due to their rigid conformations and unique electronic properties. nih.govnih.gov For instance, the pyrrole moiety can undergo cycloaddition reactions, while the pyridine ring can be subjected to annulation reactions to build additional rings.

One potential synthetic route could involve the functionalization of the pyrrole ring followed by an intramolecular cyclization onto the pyridine ring, or vice versa. The reactivity of the pyrrole ring towards electrophiles and the pyridine ring towards nucleophiles (after suitable activation) can be strategically exploited to construct novel polycyclic aromatic compounds. The synthesis of pyrrolopyridine derivatives, which are isomers of the well-known azaindoles, is an active area of research due to their diverse biological activities. nih.govresearchgate.net

Preparation of Polyfunctionalized Organic Molecules

The distinct reactivity of the two heterocyclic rings in this compound allows for the selective introduction of various functional groups, leading to the creation of polyfunctionalized organic molecules. The pyrrole ring is susceptible to electrophilic substitution reactions such as nitration, halogenation, and acylation, primarily at the 2- and 5-positions. Conversely, the pyridine ring, particularly with the deactivating trifluoromethyl group, is more prone to nucleophilic aromatic substitution, especially at positions ortho and para to the trifluoromethyl group, should a suitable leaving group be present.

This differential reactivity enables a stepwise functionalization strategy, where one ring is modified while the other remains intact, and vice versa. This controlled approach is crucial for the synthesis of complex molecules with precisely defined substitution patterns. nih.gov

Investigations in Material Science

The incorporation of fluorine atoms into organic molecules can significantly alter their electronic and physical properties, making them attractive for applications in material science. The trifluoromethyl group in this compound is a key feature that suggests its potential in the design of advanced materials.

Design of Functional Materials with Unique Electronic Properties

The combination of the electron-donating pyrrole moiety and the electron-withdrawing trifluoromethyl-substituted pyridine ring creates an intramolecular charge-transfer character. This electronic push-pull system is a common design strategy for organic materials with interesting optical and electronic properties, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Computational studies, such as those employing Density Functional Theory (DFT), can be used to predict the electronic properties of materials derived from this compound. nih.govnih.govacs.org Parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for designing efficient organic electronic devices, can be calculated. The unique electronic nature of this compound makes it a promising candidate for the development of novel organic semiconductors. nih.govrsc.orgtcichemicals.comnih.govresearchgate.net

Fluorinated Heterocycles in Advanced Material Development

Fluorinated heterocycles are increasingly being utilized in the development of advanced materials due to the unique properties conferred by the fluorine atoms. The high electronegativity and low polarizability of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics. The trifluoromethyl group, in particular, is known to increase the electron affinity and ionization potential of organic molecules, which is beneficial for creating stable n-type organic semiconductors.

The presence of the trifluoromethyl group in this compound suggests its potential use as a monomer or building block for the synthesis of fluorinated polymers and other advanced materials with tailored properties.

Molecular Interactions and Potential in Medicinal Chemistry Scaffolds

The pyrrolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govnih.govmdpi.com The addition of a trifluoromethyl group can further enhance the pharmacological profile of such molecules.

The trifluoromethyl group is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism. It can also increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. Furthermore, the strong C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

Molecular docking studies are a computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. malariaworld.org While specific docking studies for this compound are not yet widely reported, the general principles of molecular interactions suggest its potential as a scaffold for designing inhibitors of various enzymes or modulators of receptors. The nitrogen atoms in the pyridine and pyrrole rings can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with amino acid residues in a protein's active site.

The table below summarizes the potential interactions that moieties within the this compound scaffold can form with biological macromolecules, which is a key consideration in rational drug design.

| Moiety | Potential Molecular Interactions | Significance in Medicinal Chemistry |

| Pyridine Ring | Hydrogen bond acceptor (N atom), π-π stacking, hydrophobic interactions | Common feature in many FDA-approved drugs, contributes to binding affinity and selectivity. |

| Pyrrole Ring | Hydrogen bond donor (N-H), π-π stacking, hydrophobic interactions | Important pharmacophore with a wide range of biological activities. |

| Trifluoromethyl Group | Dipole-dipole interactions, hydrophobic interactions, potential for weak hydrogen bonding | Enhances metabolic stability, increases lipophilicity, and can improve binding affinity. |

Studies on Interactions with Molecular Targets (e.g., Enzymes, Receptors)

The unique structural combination of a pyrrole ring and a trifluoromethyl-substituted pyridine ring in this compound suggests its potential to interact with a variety of biological targets, including enzymes and receptors. The trifluoromethyl group is a key feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.

Research on analogous structures provides insights into the potential molecular interactions of this compound. For instance, pyrrole-based compounds have been identified as scaffolds for potent enzyme inhibitors. One study focused on the development of pyrrole-fused pyrimidine (B1678525) derivatives as inhibitors of the InhA enzyme, a key target in Mycobacterium tuberculosis. These inhibitors interact with the enzyme's lipophilic binding pockets and key amino acid residues. nih.gov The pyrrole moiety in this compound could similarly facilitate binding to hydrophobic pockets within enzyme active sites.

Furthermore, trifluoromethylpyridine derivatives have been explored as potent inhibitors for various kinases. For example, pyrrolo[3,2-c]pyridine derivatives with bis(trifluoromethyl)phenyl substituents have shown inhibitory effects against FMS kinase, with the trifluoromethyl groups enhancing affinity to the enzyme. nih.gov This suggests that the trifluoromethyl group in this compound could play a crucial role in its interaction with kinase targets.